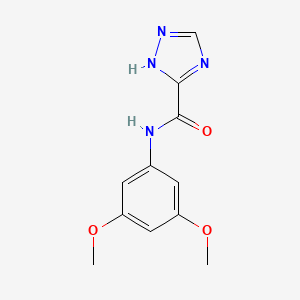

![molecular formula C16H15N3O3 B5656863 2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5656863.png)

2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" belongs to a class of chemicals known for their versatile applications in the field of polymer chemistry and medicinal chemistry. These compounds are of interest due to their unique chemical structures and properties, which make them suitable for a variety of chemical reactions and potential applications in creating novel materials and pharmaceutical agents.

Synthesis Analysis

The synthesis of "2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" derivatives involves various strategies, including microwave-assisted synthesis, which is highly efficient for creating complex molecules. Notably, the Buchwald–Hartwig amination reaction plays a crucial role in constructing these compounds, showcasing the importance of palladium-catalyzed coupling reactions in modern synthetic chemistry (Sakram et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by substituents such as nitro- or amino- groups, significantly influences their chemical behavior and properties. Techniques like steady state photolysis, fluorescence, and cyclic voltammetry have been employed to investigate the structure-efficiency relationships, providing insights into how molecular modifications can tailor the properties of these compounds for specific applications (Xiao et al., 2015).

Chemical Reactions and Properties

"2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" derivatives exhibit remarkable reactivity under various conditions, enabling their use in photoinitiating systems for polymerization reactions. Their ability to initiate polymerization under visible LED light highlights their potential in materials science, particularly in developing new photopolymeric materials (Xiao et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of these compounds are crucial for their practical applications. While specific studies on "2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" are limited, related research indicates that the incorporation of substituents like morpholine significantly affects these properties, influencing their suitability for various applications.

Chemical Properties Analysis

The chemical properties of these derivatives, including their reactivity and interaction with other substances, are key to their function as photoinitiators and potential drug candidates. The presence of amino and nitro substituents alters their electron distribution, affecting their reactivity in polymerization and other chemical reactions (Xiao et al., 2015).

Eigenschaften

IUPAC Name |

2-amino-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c17-19-15(20)11-3-1-2-10-13(18-6-8-22-9-7-18)5-4-12(14(10)11)16(19)21/h1-5H,6-9,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCLIPOMSILWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)

![1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5656792.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-methylthiourea](/img/structure/B5656802.png)

![ethyl 4-[(3-acetylphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5656808.png)

![(3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5656815.png)

![ethyl 1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5656818.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5656820.png)

![2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5656827.png)

![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5656838.png)

![N'-cyclopentyl-N-methyl-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5656848.png)

![2-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5656852.png)